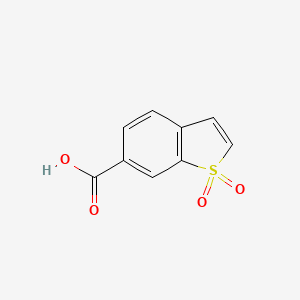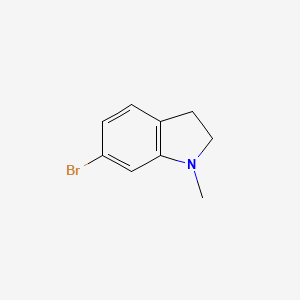
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone is a chemical compound with a unique structure characterized by a decahydronaphthalene core substituted with a dimethyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone typically involves several steps:
Synthetic Routes: The compound can be synthesized through the hydrogenation of naphthalene derivatives followed by functional group modifications. For instance, starting with 2-naphthol, hydrogenation can yield decahydro-2-naphthol, which can then be alkylated to introduce the dimethyl groups. Subsequent oxidation can convert the hydroxyl group to a ketone, resulting in the desired ethanone derivative.
Reaction Conditions: The hydrogenation step requires a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The alkylation step can be performed using alkyl halides in the presence of a strong base like sodium hydride (NaH). Oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: Industrial production may involve continuous flow reactors for hydrogenation and automated systems for subsequent steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanone moiety, using nucleophiles like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(8-Hydroxy-4a,8-dimethyldecahydro-2-naphthalenyl)acrylic acid and other decahydronaphthalene derivatives share structural similarities.
Uniqueness: The presence of the ethanone moiety and the specific substitution pattern make this compound unique, offering distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
5435-87-0 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
1-(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H24O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h11-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZNXHLOXMNLVYJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC2CCCC(C2C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)





